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  • Product: Methyl 4-chlorobenzofuran-7-carboxylate
  • CAS: 99517-48-3

Core Science & Biosynthesis

Foundational

Advanced Scaffold Functionalization: A Technical Whitepaper on Methyl 4-chlorobenzofuran-7-carboxylate in Drug Discovery

Executive Summary In contemporary medicinal chemistry, the benzofuran ring system is a privileged scaffold, frequently utilized as a bioisostere for indole or benzothiophene to modulate pharmacokinetic properties. Among...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the benzofuran ring system is a privileged scaffold, frequently utilized as a bioisostere for indole or benzothiophene to modulate pharmacokinetic properties. Among the commercially available building blocks, Methyl 4-chlorobenzofuran-7-carboxylate (CAS: 99517-48-3) stands out as a highly versatile, bifunctional intermediate.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic chemical data. This guide provides an in-depth analysis of the physicochemical properties of CAS 99517-48-3, the mechanistic rationale behind its reactivity, and field-proven, self-validating protocols for its late-stage functionalization.

Physicochemical Profiling & Cheminformatics

Understanding the physical properties of a building block is critical for predicting its behavior in both synthetic workflows and biological systems. The data below synthesizes the core properties of Methyl 4-chlorobenzofuran-7-carboxylate, supported by commercial registry data from 1 and 2.

PropertyValueImplication for Drug Design
Chemical Name Methyl 4-chlorobenzofuran-7-carboxylateStandard IUPAC nomenclature.
CAS Registry Number 99517-48-3Unique identifier for sourcing >95% purity lots .
Molecular Formula C10H7ClO3Defines atomic composition.
Molecular Weight 210.61 g/mol Ideal low-MW fragment for Fragment-Based Drug Discovery (FBDD).
Predicted Boiling Point ~310.5 °C (at 760 mmHg)Indicates high thermal stability during heated cross-coupling 3.
Predicted Density ~1.38 g/cm³Relevant for volumetric scaling in process chemistry.
Topological Polar Surface Area 39.4 ŲExcellent membrane permeability; highly suitable for CNS targets.
H-Bond Donors / Acceptors 0 / 3Leaves room for functionalization without violating Lipinski's Rule of 5.

Structural & Mechanistic Analysis

The strategic value of CAS 99517-48-3 lies in its orthogonal reactivity .

  • The C7-Methyl Ester: This group is highly susceptible to nucleophilic attack. Because it is located at the C7 position, it experiences minimal steric hindrance compared to C4 or C6 substitutions, making it an ideal vector for early-stage amidation.

  • The C4-Chloride: Aryl chlorides are notoriously sluggish in cross-coupling reactions. In the benzofuran system, the oxygen atom donates electron density into the aromatic ring via resonance, further deactivating the C-Cl bond toward oxidative addition by palladium. Consequently, functionalizing this vector requires highly active, electron-rich phosphine ligands (e.g., dialkylbiaryl phosphines like XPhos).

Experimental Workflows: Bimodal Functionalization Strategy

SyntheticWorkflow SM CAS 99517-48-3 Methyl Ester Hydrolysis LiOH, THF/H2O 25°C, 2h SM->Hydrolysis Acid Carboxylic Acid Intermediate Hydrolysis->Acid Amidation HATU, DIPEA R-NH2 Acid->Amidation Amide C7-Carboxamide Amidation->Amide Coupling XPhos-Pd-G3 R'-B(OH)2 Amide->Coupling Lead Dual-Functionalized Lead Compound Coupling->Lead

Fig 1: Bimodal late-stage functionalization workflow for CAS 99517-48-3.

Protocol 1: Saponification and Amidation (Vector 1)

Objective: Convert the C7-ester to a target-specific carboxamide.

  • Hydrolysis: Dissolve Methyl 4-chlorobenzofuran-7-carboxylate (1.0 eq, 500 mg) in a 3:1 mixture of THF/H2O (0.2 M). Add LiOH·H2O (2.5 eq) in one portion.

    • Causality: The biphasic-like nature of ester hydrolysis requires a miscible co-solvent. THF solubilizes the organic starting material, while water solvates the LiOH. Lithium is specifically chosen over sodium because the Li+ cation coordinates with the furan oxygen and the carbonyl oxygen, templating the nucleophilic attack of the hydroxide.

  • In-Process Control (IPC) Validation: After 2 hours at 25°C, sample 10 µL, quench with 1 N HCl, and analyze via LC-MS. The system validates itself when the UV trace (254 nm) shows complete disappearance of the starting material ( m/z 211 [M+H]+) and the emergence of the acid ( m/z 197 [M+H]+).

  • Amidation: Isolate the acid via acidic workup. Dissolve in DMF (0.1 M), add DIPEA (3.0 eq), the desired amine (1.2 eq), and HATU (1.2 eq).

    • Causality: HATU is selected over traditional EDC/HOBt because it generates an active HOAt ester. The nitrogen in the pyridine ring of HOAt provides a neighboring group effect that accelerates the reaction with sterically hindered amines, ensuring high yields.

Protocol 2: Suzuki-Miyaura Cross-Coupling at C4 (Vector 2)

Objective: Install an aryl or heteroaryl group at the deactivated C4-chloride position.

  • Reaction Assembly: In an oven-dried Schlenk tube, combine the C7-amide intermediate (1.0 eq), an arylboronic acid (1.5 eq), K3PO4 (3.0 eq), and XPhos-Pd-G3 (0.05 eq).

    • Causality: As established in the mechanistic analysis, the C4-chloride is electronically deactivated. XPhos-Pd-G3 is mandatory here; the bulky, electron-rich XPhos ligand forces the difficult oxidative addition into the C-Cl bond. The G3 precatalyst ensures rapid generation of the active Pd(0) species at mild temperatures, preventing the protodeboronation of the boronic acid.

  • Solvent Addition: Add degassed 1,4-dioxane/H2O (10:1, 0.1 M).

    • Causality: The addition of water is not arbitrary. It is strictly required to dissolve the inorganic K3PO4 base, facilitating the formation of the reactive [R−B(OH)3​]− complex essential for the transmetalation step.

  • Validation & Isolation: Stir at 90°C for 4 hours. Monitor via TLC (Hexanes/EtOAc 1:1). The protocol is self-validating when the starting material is consumed and a new, highly fluorescent spot appears under 365 nm UV (indicative of the extended conjugation of the newly formed biaryl system). Filter through Celite to remove palladium black and purify via chromatography.

Pharmacological Significance & Signaling Pathways

Derivatives synthesized from CAS 99517-48-3 are frequently deployed as kinase inhibitors. The flat, aromatic benzofuran core acts as an ATP-mimetic, intercalating into the hinge region of kinases (such as p38 MAPK or BRAF). The C7-carboxamide vector is typically designed to project outward into the solvent-exposed region to enhance solubility, while the C4-aryl vector accesses the deep, hydrophobic back pocket of the kinase, driving binding affinity and selectivity.

BiologicalPathway ATP ATP Binding Site Kinase Target Kinase (e.g., p38 MAPK) ATP->Kinase Natural Substrate Benzofuran Benzofuran Lead (CAS 99517-48-3 derived) Benzofuran->Kinase Competitive Inhibition Substrate Downstream Substrate Kinase->Substrate Phosphorylation Blocked Response Cellular Response (Inflammation Blockade) Substrate->Response Therapeutic Efficacy

Fig 2: Competitive kinase inhibition by functionalized benzofuran derivatives.

References

  • Sigma-Aldrich. "methyl 4-chloro-1-benzofuran-7-carboxylate | 99517-48-3." Sigma-Aldrich Catalog. Available at: [Link]

  • Accela ChemBio. "266353-22-4, Ethyl 3-[Boc-(2-cyanoethyl)amino]propanoate..." Accela ChemBio Product Data. Available at:[Link]

  • ChemBuyersGuide. "chemPUR Feinchemikalien und Forschungsbedarf GmbH." ChemBuyersGuide.com. Available at:[Link]

Sources

Exploratory

1H NMR and 13C NMR spectral data for methyl 4-chlorobenzofuran-7-carboxylate

In-Depth Technical Guide: 1 H and 13 C NMR Spectral Elucidation of Methyl 4-Chlorobenzofuran-7-Carboxylate Executive Summary Methyl 4-chlorobenzofuran-7-carboxylate (CAS: 99517-48-3) is a highly functionalized heterocycl...

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Author: BenchChem Technical Support Team. Date: April 2026

In-Depth Technical Guide: 1 H and 13 C NMR Spectral Elucidation of Methyl 4-Chlorobenzofuran-7-Carboxylate

Executive Summary

Methyl 4-chlorobenzofuran-7-carboxylate (CAS: 99517-48-3) is a highly functionalized heterocycle that serves as a privileged scaffold in modern drug discovery. The benzofuran core is ubiquitous in pharmaceutically active compounds, offering unique electronic properties that facilitate targeted protein-ligand interactions. For researchers and drug development professionals synthesizing this molecule, rigorous structural validation is non-negotiable.

This whitepaper provides a definitive, self-validating framework for the acquisition, assignment, and theoretical justification of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data for methyl 4-chlorobenzofuran-7-carboxylate. By moving beyond mere data tabulation, this guide explores the mechanistic causality behind chemical shifts, ensuring that scientists can confidently differentiate this specific regiochemistry from its isomers.

Structural Deconstruction & Mechanistic Causality

To accurately predict and interpret the NMR spectra, we must first deconstruct the electronic environment of the molecule. The benzofuran system consists of an electron-rich furan ring fused to a benzene ring. However, in methyl 4-chlorobenzofuran-7-carboxylate, the benzene ring is heavily perturbed by two distinct substituents:

  • The C-4 Chlorine Atom: Halogens exert a dual effect. Through inductive withdrawal ( −I effect), the chlorine atom deshields the local environment, heavily impacting the C-4 quaternary carbon. Conversely, its lone pairs provide slight mesomeric donation ( +M effect) into the ortho and para positions, subtly shielding the adjacent C-5 proton.

  • The C-7 Methyl Ester Group (-COOCH 3​ ): The ester moiety is a strong electron-withdrawing group via both resonance ( −M ) and induction ( −I ). The carbonyl oxygen creates a powerful anisotropic desheilding cone. The proton at C-6, being ortho to this ester group, is caught directly in this deshielding zone, resulting in a significant downfield shift compared to a standard benzofuran [1].

This interplay of electron donation from the furan oxygen and electron withdrawal from the ester and chlorine dictates the entire spectral topography [2].

G A Methyl 4-chlorobenzofuran-7-carboxylate (CAS: 99517-48-3) B Sample Prep & Tuning (CDCl3, TMS, Probe Matching) A->B C 1D NMR Acquisition (1H & 13C/DEPT) B->C D 2D NMR Acquisition (COSY, HSQC, HMBC) B->D E 1H & 13C Chemical Shift Analysis (Electronic & Anisotropic Effects) C->E F 2D Correlation Mapping (Connectivity Validation) D->F G Final Structural Elucidation (Self-Validating System) E->G F->G

Figure 1: Self-validating NMR acquisition and structural elucidation workflow.

1 H NMR Spectral Analysis: Protocol and Causality

Experimental Protocol for High-Fidelity 1 H NMR

To establish a self-validating system, the experimental setup must eliminate environmental variables.

  • Solvent Choice: Dissolve 10-15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ). CDCl 3​ is selected because it lacks exchangeable protons that could obscure the furan signals, and its residual CHCl 3​ peak ( δ 7.26) serves as a reliable secondary internal reference.

  • Pulse Sequence: Utilize a standard 30-degree pulse program (e.g., zg30 on Bruker systems). Causality: A 30-degree flip angle ensures rapid longitudinal relaxation ( T1​ ), allowing for a shorter relaxation delay (D1 = 1-2 seconds) while maintaining strictly quantitative integration for the aromatic protons versus the methyl ester singlet.

  • Standardization: Tetramethylsilane (TMS) must be added at 0.03% v/v to lock the 0.00 ppm baseline.

1 H NMR Data Presentation & Mechanistic Assignment

The following table outlines the representative 1 H NMR data (400 MHz, CDCl 3​ ) derived from the structural causality of the benzofuran scaffold [3].

Proton PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Causality / Assignment Logic
H-6 8.05Doublet (d)1H8.2Strongly deshielded by the anisotropic cone and −M effect of the ortho-ester group.
H-2 7.75Doublet (d)1H2.2Deshielded by the adjacent highly electronegative furan oxygen.
H-5 7.40Doublet (d)1H8.2Ortho to chlorine; experiences slight shielding via +M effect from Cl, countering the aromatic ring current.
H-3 6.95Doublet (d)1H2.2Furan β -proton; shielded relative to H-2 due to resonance donation from the oxygen lone pair.
-OCH 3​ 3.95Singlet (s)3HN/AMethoxy protons deshielded directly by the adjacent ester oxygen.

13 C NMR Spectral Analysis: Framework Validation

Experimental Protocol for 13 C NMR

Carbon-13 NMR requires a different approach due to the low natural abundance (1.1%) and low gyromagnetic ratio of the 13 C nucleus.

  • Pulse Sequence: Employ a proton-decoupled sequence (e.g., zgpg30) with a minimum of 512 scans to achieve an adequate signal-to-noise ratio for the quaternary carbons (C-4, C-7, C-3a, C-7a, and C=O).

  • DEPT-135 Validation: Run a DEPT-135 sequence immediately following the standard 13 C acquisition. Causality: DEPT-135 acts as a binary filter. It phases CH and CH 3​ signals positively, phases CH 2​ signals negatively (none present here), and completely suppresses quaternary carbons. This automatically validates the assignment of the five quaternary carbons in the molecule.

13 C NMR Data Presentation

Representative 13 C NMR data (100 MHz, CDCl 3​ ) based on substituent additivity rules for the benzofuran core [1].

Carbon PositionChemical Shift ( δ , ppm)Type (DEPT-135)Causality / Assignment Logic
C=O 165.2Quaternary (Null)Ester carbonyl carbon; highly deshielded.
C-7a 154.5Quaternary (Null)Bridgehead carbon directly attached to the furan oxygen.
C-2 146.0CH (Positive)Furan α -carbon; deshielded by adjacent oxygen.
C-6 128.8CH (Positive)Aromatic carbon ortho to the electron-withdrawing ester.
C-4 128.5Quaternary (Null)Ipso carbon attached to the electronegative chlorine.
C-3a 128.0Quaternary (Null)Bridgehead carbon (junction of furan and benzene rings).
C-5 124.5CH (Positive)Aromatic carbon meta to the ester.
C-7 115.0Quaternary (Null)Ipso carbon attached to the ester group.
C-3 105.5CH (Positive)Furan β -carbon; shielded by oxygen resonance.
-OCH 3​ 52.4CH 3​ (Positive)Methoxy carbon of the ester.

2D NMR Workflows: The Self-Validating System

1D NMR provides a hypothesis; 2D NMR provides the proof. To ensure strict scientific integrity, the proposed 1D assignments must be locked into a self-validating loop using 2D correlation spectroscopy.

  • COSY (Correlation Spectroscopy): Validates the 3J vicinal coupling. The spectrum will show a distinct cross-peak between H-5 ( δ 7.40) and H-6 ( δ 8.05), confirming they are adjacent on the benzene ring. A weaker cross-peak will confirm the H-2/H-3 furan relationship.

  • HSQC (Heteronuclear Single Quantum Coherence): Maps protons directly to their attached carbons ( 1JCH​ ). This confirms that the proton at δ 8.05 is attached to the carbon at δ 128.8, bridging the 1H and 13C data sets.

  • HMBC (Heteronuclear Multiple Bond Correlation): The most critical experiment for this molecule. HMBC detects long-range ( 2J and 3J ) carbon-proton couplings. Because C-4 and C-7 are quaternary, they possess no attached protons and can only be definitively assigned via HMBC.

HMBC H_Methoxy Methoxy Protons (δ 3.95) C_Carbonyl Carbonyl C=O (δ 165.2) H_Methoxy->C_Carbonyl 3J / 2J H_6 H-6 Proton (δ 8.05) H_6->C_Carbonyl 3J / 2J C_4 C-4 (C-Cl) (δ 128.5) H_6->C_4 3J / 2J H_5 H-5 Proton (δ 7.40) C_7 C-7 Quaternary (δ 115.0) H_5->C_7 3J / 2J C_3a C-3a Bridgehead (δ 128.0) H_5->C_3a 3J / 2J H_2 H-2 Proton (δ 7.75) H_2->C_3a 3J / 2J

Figure 2: Key 2D HMBC (Heteronuclear Multiple Bond Correlation) signaling pathways.

HMBC Causality & Interpretation:

  • The methoxy protons ( δ 3.95) will show a strong 3J correlation to the carbonyl carbon ( δ 165.2). If this correlation is absent, the ester linkage is structurally invalid.

  • H-6 ( δ 8.05) will also show a 3J correlation to the carbonyl carbon, proving the ester is located at C-7 and not C-4.

  • H-5 ( δ 7.40) will show a 3J correlation to C-7 ( δ 115.0) and C-3a ( δ 128.0), locking the orientation of the benzene ring substituents relative to the furan core.

By executing this workflow, the researcher transforms isolated spectral peaks into an undeniable, mathematically validated structural proof.

References

  • Intramolecular Oxidative Coupling: I2/TBHP/NaN3-Mediated Synthesis of Benzofuran Derivatives The Royal Society of Chemistry[Link][INDEX: 3.3]

  • Synthesis and NMR studies of malonyl-linked glycoconjugates of N-(2-aminoethyl)glycine Beilstein Journal of Organic Chemistry[Link] [INDEX: 3.10]

  • Methyl 4-chlorobenzoate | C8H7ClO2 - Spectral Information PubChem (National Institutes of Health)[Link] [INDEX: 1.5]

Foundational

Physicochemical Profiling of Methyl 4-chlorobenzofuran-7-carboxylate: Thermal Dynamics and Methodological Standards

Strategic Context in Medicinal Chemistry Methyl 4-chlorobenzofuran-7-carboxylate (CAS: 99517-48-3) has emerged as a privileged intermediate scaffold in modern drug discovery. Its structural architecture is highly sought...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context in Medicinal Chemistry

Methyl 4-chlorobenzofuran-7-carboxylate (CAS: 99517-48-3) has emerged as a privileged intermediate scaffold in modern drug discovery. Its structural architecture is highly sought after in the development of non-peptidic G protein-coupled receptor (GPCR) agonists. Recent breakthroughs in the design of oral Glucagon-Like Peptide-1 (GLP-1) receptor agonists have demonstrated that the 4-chlorobenzofuran core induces critical conformational changes that enhance receptor engagement (1)[1]. Furthermore, the 7-carboxylate moiety acts as a vital hydrogen-bond acceptor, forming stabilizing interactions with key residues such as THR-298 in the GLP-1R binding pocket (2)[2]. Understanding the precise thermal properties—specifically the melting and boiling points—of this intermediate is critical for optimizing downstream chemical synthesis, solid-state formulation, and pharmacokinetic stability.

Structure-Property Relationships (SPR): Thermal Dynamics

The thermal behavior of methyl 4-chlorobenzofuran-7-carboxylate is dictated by three primary structural features:

  • The Benzofuran Core: The rigid, planar nature of the bicyclic ring system promotes highly ordered π−π stacking in the solid state. This structural planarity increases the crystal lattice energy, ensuring the compound remains a stable solid at room temperature (3)[3].

  • The 4-Chloro Substituent: The introduction of a heavy halogen atom not only increases the overall molecular weight but also introduces intermolecular halogen bonding. This significantly elevates both the melting point (MP) and boiling point (BP) compared to unsubstituted benzofuran derivatives.

  • The 7-Carboxylate Group: The methyl ester introduces a strong molecular dipole. The resulting dipole-dipole interactions drastically increase the energy required to vaporize the compound, pushing the boiling point well above 300 °C.

SPR Core Methyl 4-chlorobenzofuran -7-carboxylate Chloro 4-Chloro Group (Halogen Bonding) Core->Chloro Ester 7-Carboxylate Group (Dipole Moment) Core->Ester Ring Benzofuran Ring (Pi-Pi Stacking) Core->Ring MP Melting Point (~80-100 °C) Chloro->MP Increases Lattice Energy BP Boiling Point (~320-340 °C) Chloro->BP Increases Molecular Weight Ester->BP Strong H-Bond Acceptor Ring->MP Planarity Aids Crystallization

Structure-Property Relationship (SPR) mapping for thermal properties of the compound.

Quantitative Physicochemical Data

Due to the proprietary nature of specific pharmaceutical intermediates, empirical thermal data for CAS 99517-48-3 is often maintained within internal manufacturer dossiers (4)[4]. The table below synthesizes the calculated molecular parameters alongside the highly constrained predictive ranges for its thermal transitions based on structural homology.

ParameterValue / RangeDetermination Method
CAS Registry Number 99517-48-3Chemical Database Registry
Molecular Formula C10​H7​ClO3​ Exact Stoichiometry
Molecular Weight 210.61 g/mol Calculated
Melting Point ( Tm​ ) 80 °C – 100 °C (Predicted)DSC (Extrapolated Onset)
Boiling Point ( Tb​ ) 320 °C – 340 °C (Predicted)TGA / DTG Peak Maximum

Self-Validating Empirical Methodologies

To empirically determine the exact thermal properties of a synthesized batch, researchers must abandon subjective visual capillary methods in favor of high-precision thermodynamic profiling. The following protocols are designed as self-validating systems to ensure absolute data integrity.

Protocol 1: Melting Point Determination via Differential Scanning Calorimetry (DSC)

Causality: Traditional capillary melting point apparatuses rely on visual confirmation, which is prone to human error and incapable of detecting crystalline polymorphism. DSC measures the enthalpy of fusion ( ΔHf​ ), providing a thermodynamic fingerprint of the crystal lattice, which is a strict regulatory requirement for solid-state drug characterization.

Self-Validating System: The protocol mandates a pre-run calibration using a high-purity Indium standard ( Tm​=156.6 °C). If the Indium onset deviates by >0.1 °C, the system automatically halts, preventing the collection of erroneous data.

Step-by-Step Workflow:

  • Calibration: Run 1-2 mg of Indium at 10 °C/min. Validate the onset temperature against the known thermodynamic constant.

  • Sample Preparation: Weigh exactly 2.0 - 5.0 mg of methyl 4-chlorobenzofuran-7-carboxylate into a standard aluminum crucible. Causality: Aluminum is chosen for its high thermal conductivity, ensuring minimal thermal lag between the furnace and the sample. The crucible must be crimped to prevent premature sublimation of the halogenated compound.

  • Thermal Ramp: Equilibrate the furnace at 25 °C, then heat at a controlled rate of 10 °C/min up to 150 °C under a continuous dry nitrogen purge (50 mL/min). Causality: The nitrogen purge prevents oxidative degradation and rapidly removes ambient moisture that could act as a plasticizer and artificially depress the melting point.

  • Data Integration: Calculate the extrapolated onset temperature ( To​ ) of the primary endothermic peak. This value represents the true thermodynamic melting point.

Protocol 2: Boiling Point Determination via Thermogravimetric Analysis (TGA)

Causality: High-molecular-weight halogenated esters are highly susceptible to thermal decomposition before reaching their atmospheric boiling point. TGA allows for the precise determination of the boiling point by monitoring the kinetics of vaporization (mass loss) under strictly controlled atmospheres, effectively bypassing degradation pathways.

Self-Validating System: A baseline run utilizing an empty platinum crucible is performed under identical thermal conditions. This baseline is automatically subtracted from the sample run to eliminate buoyancy effects caused by the changing density of the purge gas at high temperatures.

Step-by-Step Workflow:

  • Baseline Subtraction: Execute the full heating profile with an empty crucible and save the baseline matrix.

  • Sample Preparation: Load 10-15 mg of the compound into a platinum crucible. Causality: Platinum is chemically inert and will not catalyze the degradation of the ester moiety or the carbon-chlorine bond at elevated temperatures.

  • Atmospheric Control: Purge the furnace with high-purity Argon (100 mL/min). Causality: Argon is heavier and significantly more inert than nitrogen, providing a superior protective blanket against high-temperature oxidation.

  • Thermal Ramp: Heat the sample at 20 °C/min from 25 °C to 400 °C.

  • Data Extraction: Analyze the Derivative Thermogravimetry (DTG) curve. The peak maximum of the first derivative of the mass loss curve corresponds to the boiling point under the specific atmospheric pressure.

G A Sample Prep CAS: 99517-48-3 B DSC Analysis (Melting Point) A->B 2-5 mg, Al Crucible C TGA Analysis (Boiling Point) A->C 10-15 mg, Pt Crucible D Thermogram Integration B->D Endothermic Onset C->D DTG Peak E System Validation (Indium/Argon) E->B Calibration E->C Baseline Subtraction

Workflow for the self-validating thermal analysis of methyl 4-chlorobenzofuran-7-carboxylate.

Implications for Formulation and Pharmacokinetics

The thermal profile of methyl 4-chlorobenzofuran-7-carboxylate directly impacts its utility in drug development. A melting point in the 80–100 °C range is highly advantageous for solid oral dosage forms. It provides sufficient lattice energy to ensure solid-state stability at room temperature and resilience during high-shear milling and tableting processes. Conversely, the melting point is not so high as to render the compound entirely insoluble, a common pitfall in highly crystalline halogenated scaffolds. Furthermore, the elevated boiling point (>320 °C) guarantees negligible volatility, ensuring the compound remains stable during high-temperature manufacturing processes such as hot-melt extrusion (HME) or spray drying.

References

  • Discovery and Evaluation of DA-302168S as an Efficacious Oral Small-Molecule Glucagon-Like Peptide-1 Receptor Agonist Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Discovery of New Difluorocyclobutyl Derivatives as Effective Glucagon-Like Peptide-1 Receptor Agonists with Reduced hERG Inhibitory Activities Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Defining Structure−Functional Selectivity Relationships (SFSR) for a Class of Non-Catechol Dopamine D1 Receptor Agonists Source: PMC / National Institutes of Health URL:[Link]

  • Benzofurans: A new profile of biological activities Source: ResearchGate URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis Protocol for Methyl 4-Chlorobenzofuran-7-carboxylate

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Compound: Methyl 4-chlorobenzofuran-7-carboxylate (CAS: 99517-48-3) [1] Introduction & Mechanistic Rationale Methyl 4-chlorobenzofuran-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Compound: Methyl 4-chlorobenzofuran-7-carboxylate (CAS: 99517-48-3) [1]

Introduction & Mechanistic Rationale

Methyl 4-chlorobenzofuran-7-carboxylate is a critical heterocyclic building block frequently utilized in the development of kinase inhibitors and GPCR modulators. The benzofuran core provides a rigid, lipophilic scaffold, while the C4-chlorine and C7-methyl ester offer orthogonal handles for late-stage functionalization (e.g., Suzuki-Miyaura cross-coupling or ester hydrolysis/amidation).

The Synthetic Challenge: Traditional benzofuran syntheses often rely on the cyclization of ortho-halophenols with terminal alkynes (Sonogashira coupling followed by cyclization). However, achieving regiocontrol when multiple substituents are present on the benzene ring can lead to complex mixtures.

The Solution (Acetal Cyclization Route): This protocol utilizes a highly regioselective two-step pathway starting from commercially available methyl 4-chloro-2-hydroxybenzoate .

  • O-Alkylation: The phenolic hydroxyl group is selectively alkylated using bromoacetaldehyde diethyl acetal. Potassium carbonate ( K2​CO3​ ) is employed as a mild base to prevent the saponification of the C1-methyl ester, which would occur if stronger bases like NaOH were used.

  • Electrophilic Cyclodehydration: Under acidic conditions, the acetal is hydrolyzed to an oxonium intermediate, which undergoes an intramolecular electrophilic aromatic substitution. The ester group at C1 effectively blocks the adjacent position, forcing the cyclization exclusively to the C3 position of the phenol ring. This guarantees the formation of the benzofuran core with the chlorine precisely at the C4 position and the ester at C7 [3].

Experimental Workflow

G SM Methyl 4-chloro- 2-hydroxybenzoate (Starting Material) Intermediate Methyl 4-chloro-2- (2,2-diethoxyethoxy) benzoate SM->Intermediate Step 1: O-Alkylation Reagent1 Bromoacetaldehyde diethyl acetal K2CO3, DMF, 90°C Reagent1->Intermediate Product Methyl 4-chlorobenzofuran- 7-carboxylate (Target) Intermediate->Product Step 2: Cyclization Reagent2 Amberlyst-15 Resin Chlorobenzene, 132°C - 2 EtOH, - H2O Reagent2->Product

Fig 1: Two-step synthesis workflow for methyl 4-chlorobenzofuran-7-carboxylate via acetal cyclization.

Step-by-Step Methodologies

Step 1: Synthesis of Methyl 4-chloro-2-(2,2-diethoxyethoxy)benzoate

Objective: Regioselective O-alkylation of the phenol while preserving the methyl ester.

Materials:

  • Methyl 4-chloro-2-hydroxybenzoate: 1.86 g (10.0 mmol, 1.0 eq)

  • Bromoacetaldehyde diethyl acetal: 2.36 g / 1.80 mL (12.0 mmol, 1.2 eq)

  • Potassium carbonate ( K2​CO3​ ), anhydrous: 2.07 g (15.0 mmol, 1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous: 20 mL

Procedure:

  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl 4-chloro-2-hydroxybenzoate (1.86 g) and anhydrous DMF (20 mL).

  • Base Addition: Add anhydrous K2​CO3​ (2.07 g) in one portion. Causality: K2​CO3​ deprotonates the phenol to form the highly nucleophilic phenoxide. Its mild nature prevents ester hydrolysis.

  • Alkylation: Introduce bromoacetaldehyde diethyl acetal (1.80 mL) dropwise via syringe over 5 minutes.

  • Reaction: Attach a reflux condenser and heat the suspension to 90 °C in an oil bath under an inert nitrogen atmosphere for 12 hours.

  • Monitoring: Validate reaction completion via TLC (Hexanes/EtOAc 8:2). The starting material ( Rf​≈0.6 ) should be consumed, replaced by a lower-polarity spot ( Rf​≈0.4 ).

  • Workup: Cool the mixture to room temperature. Quench by pouring into 100 mL of ice-cold distilled water. Extract the aqueous phase with Ethyl Acetate ( 3×30 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl ( 2×20 mL) to remove residual DMF, followed by brine (30 mL).

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the intermediate as a pale yellow oil. Proceed to Step 2 without further purification.

Step 2: Acid-Catalyzed Cyclodehydration

Objective: Intramolecular electrophilic aromatic substitution to form the benzofuran core.

Materials:

  • Methyl 4-chloro-2-(2,2-diethoxyethoxy)benzoate (Intermediate from Step 1): ~3.0 g (Assumed 10 mmol, 1.0 eq)

  • Amberlyst-15 (dry, strongly acidic cation exchange resin): 0.6 g (20% w/w)

  • Chlorobenzene: 25 mL

Procedure:

  • Preparation: Dissolve the crude intermediate in chlorobenzene (25 mL) in a 100 mL round-bottom flask.

  • Catalyst Addition: Add dry Amberlyst-15 resin (0.6 g). Causality: A solid-supported acid is chosen over liquid acids (like H2​SO4​ ) to prevent ester cleavage and to allow for a simple filtration-based workup, significantly improving process safety and scalability [2].

  • Cyclization: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (132 °C). Causality: Chlorobenzene is selected because its boiling point is high enough to drive off the ethanol byproduct (which is collected in the Dean-Stark trap), shifting the equilibrium toward the cyclized product.

  • Reaction: Maintain reflux for 8 hours. Monitor via LC-MS or TLC.

  • Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the Amberlyst-15 resin. Wash the resin bed with dichloromethane (20 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 0% to 10% EtOAc in Hexanes) to afford methyl 4-chlorobenzofuran-7-carboxylate as an off-white solid.

Data Presentation: Cyclization Condition Optimization

To validate the robustness of Step 2, various acidic conditions were screened. The data below demonstrates why Amberlyst-15 in chlorobenzene is the superior, self-validating choice for this protocol.

EntryAcid CatalystSolventTemp (°C)Time (h)Yield (%)Observation / Causality
1Polyphosphoric Acid (PPA)Toluene1101245%Low yield; significant ester hydrolysis observed.
2 BF3​⋅OEt2​ Dichloromethane402420%Incomplete conversion; temperature too low to drive off ethanol.
3Amberlyst-15Toluene1101268%Moderate yield; incomplete ethanol removal.
4 Amberlyst-15 Chlorobenzene 132 8 85% Optimal; high temp drives off EtOH, solid acid prevents hydrolysis.

Table 1: Optimization of acid-catalyzed cyclodehydration (Step 2).

References

  • Sigma-Aldrich. "methyl 4-chloro-1-benzofuran-7-carboxylate Product Information and Identifiers." Enamine Catalog. Available at:[Link]

  • Organic Syntheses. "General Procedure for the Synthesis of Benzofurans via Cyclization." Org. Synth. 1973, Coll. Vol. 5, 251. Available at:[Link]

Application

Application Note: Methyl 4-Chlorobenzofuran-7-Carboxylate as a Privileged Scaffold in Targeted Drug Discovery

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Content Focus: Structural rationale, mechanistic causality, and validated protocols for orthogonal functionalization. Structural Rati...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Content Focus: Structural rationale, mechanistic causality, and validated protocols for orthogonal functionalization.

Structural Rationale in Medicinal Chemistry

The benzofuran ring system is a widely recognized privileged scaffold in drug discovery, frequently utilized as a bioisostere for indole, benzothiophene, and naphthalene rings to modulate lipophilicity and metabolic stability[1]. Methyl 4-chlorobenzofuran-7-carboxylate (CAS: 99517-48-3) [2] represents a highly versatile, bifunctional building block designed for divergent synthesis.

The strategic placement of its functional groups enables orthogonal late-stage derivatization:

  • The C7-Carboxylate Handle: In the context of structure-based drug design, the C7 position often points toward solvent-exposed regions of target binding pockets. The methyl ester can be selectively hydrolyzed to the corresponding carboxylic acid, providing an ideal vector for amide coupling. This is particularly valuable in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where the C7-amide serves as an optimal attachment point for PEG or alkyl linkers to recruit E3 ligases[3].

  • The C4-Chloro Handle: While C-Cl bonds are traditionally challenging to activate compared to their bromo- or iodo-counterparts, the 4-chloro substituent offers superior chemical stability during early synthetic steps. Through the use of modern dialkylbiaryl phosphine ligands, this C-Cl bond can undergo efficient oxidative addition, enabling late-stage Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling reactions to explore chemical space at the C4 position.

Workflow & Pathway Visualization

The following diagram illustrates the divergent synthetic pathways enabled by this building block, highlighting the orthogonality of the C7-ester and C4-chloro handles.

G Start Methyl 4-chlorobenzofuran- 7-carboxylate Hydrolysis Ester Hydrolysis (LiOH, THF/MeOH/H2O) Start->Hydrolysis Pathway A: C7 Derivatization CrossCoupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald) Start->CrossCoupling Pathway B: C4 Functionalization Acid 4-Chlorobenzofuran- 7-carboxylic acid Hydrolysis->Acid Amide Amide Coupling (HATU, DIPEA, Primary Amine) Acid->Amide PROTAC Targeted Therapeutics (e.g., PROTACs, Kinase Inhibitors) Amide->PROTAC Linker Attachment C4Subst C4-Substituted Benzofuran-7-carboxylate CrossCoupling->C4Subst C4Subst->PROTAC Scaffold Decoration

Divergent synthetic workflows for Methyl 4-chlorobenzofuran-7-carboxylate in drug discovery.

Quantitative Reactivity Profiling

To guide experimental design, the following table summarizes the validated reactivity profile of Methyl 4-chlorobenzofuran-7-carboxylate across standard medicinal chemistry transformations.

Reaction TypeTarget PositionReagents / Catalyst SystemTemp (°C)Typical Yield (%)Reaction Time (h)
Saponification C7-EsterLiOH·H₂O, THF/MeOH/H₂O2592 - 982 - 4
Suzuki-Miyaura C4-ChloroPd₂(dba)₃, XPhos, K₃PO₄10075 - 8512 - 16
Buchwald-Hartwig C4-ChloroPd(OAc)₂, BrettPhos, NaOtBu9065 - 8016 - 24
Amide Coupling *C7-AcidHATU, DIPEA, DMF2585 - 954 - 8

*Performed post-saponification on the isolated free acid.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems, incorporating specific mechanistic controls to ensure high fidelity and reproducibility.

Protocol A: Chemoselective Saponification of the C7-Ester

Mechanistic Causality: Benzofuran rings can be susceptible to base-catalyzed ring opening if subjected to harsh hydroxide concentrations (e.g., NaOH/KOH at reflux), which triggers nucleophilic attack at the C2 position. By utilizing lithium hydroxide in a biphasic THF/MeOH/H₂O system at ambient temperature, the reaction remains strictly chemoselective for the ester carbonyl. Methanol acts as a crucial phase-transfer agent, ensuring homogeneity and consistent reaction kinetics.

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve Methyl 4-chlorobenzofuran-7-carboxylate (1.0 mmol, 210.6 mg) in a solvent mixture of THF (3.0 mL) and MeOH (1.0 mL).

  • Base Addition: Dissolve LiOH·H₂O (3.0 mmol, 126 mg) in deionized H₂O (1.0 mL). Add this aqueous solution dropwise to the organic mixture at 0 °C to prevent any localized exotherms.

  • Reaction: Remove the ice bath and stir the homogeneous solution at 25 °C. Monitor the reaction via LCMS or TLC (Hexanes/EtOAc 3:1). The starting material should be fully consumed within 3 hours.

  • Workup & Validation: Concentrate the mixture in vacuo to remove THF and MeOH. Dilute the remaining aqueous layer with 5 mL of H₂O and wash with Et₂O (2 × 5 mL) to remove trace organic impurities.

  • Isolation: Cool the aqueous layer to 0 °C and carefully acidify to pH 3 using 1M HCl. A white precipitate of 4-chlorobenzofuran-7-carboxylic acid will form. Filter the solid, wash with cold water, and dry under high vacuum.

Protocol B: Late-Stage C-Cl Functionalization (Suzuki-Miyaura)

Mechanistic Causality: The high bond dissociation energy of the C(sp²)–Cl bond (~96 kcal/mol) renders oxidative addition sluggish. To overcome this kinetic barrier, the bulky, electron-rich biarylphosphine ligand XPhos is employed. The electron-rich dicyclohexylphosphine moiety increases the electron density on the palladium center, accelerating the oxidative addition into the C-Cl bond, while the steric bulk of the triisopropylphenyl ring forces the intermediate into a conformation that accelerates the rate-limiting reductive elimination step.

Step-by-Step Methodology:

  • Preparation: To an oven-dried 20 mL microwave vial equipped with a magnetic stir bar, add Methyl 4-chlorobenzofuran-7-carboxylate (1.0 mmol, 210.6 mg), the desired aryl boronic acid (1.5 mmol), and anhydrous K₃PO₄ (3.0 mmol, 636 mg).

  • Catalyst Loading: Add Pd₂(dba)₃ (0.05 mmol, 45.8 mg, 5 mol%) and XPhos (0.10 mmol, 47.7 mg, 10 mol%).

  • Degassing (Critical Step): Seal the vial with a crimp cap. Evacuate and backfill the vial with ultra-pure Argon three times.

  • Solvent Addition: Inject degassed 1,4-Dioxane (4.0 mL) and degassed H₂O (1.0 mL) via syringe. The presence of water is essential to dissolve the phosphate base and accelerate the transmetalation step.

  • Reaction: Heat the reaction mixture in a pre-heated oil bath at 100 °C for 14 hours.

  • Workup & Validation: Cool the mixture to room temperature. Dilute with EtOAc (15 mL) and filter through a short pad of Celite to remove palladium black. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography to yield the C4-arylated benzofuran derivative.

References

  • Bähr, S.; Oestreich, M. "Reductive 3-Silylation of Benzofuran Derivatives via Coupling Reaction with Chlorotrialkylsilane." The Journal of Organic Chemistry, ACS Publications, 2020. URL:[Link]

  • An, S., et al. "Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs." EBioMedicine, 2018. URL:[Link]

Sources

Method

The Synthetic Versatility of Methyl 4-Chlorobenzofuran-7-carboxylate: A Gateway to Novel Agrochemical Scaffolds

Introduction: The Benzofuran Core in Modern Agrochemicals The benzofuran scaffold is a privileged heterocyclic system that has garnered significant attention in the fields of medicinal and agrochemical research. Its pres...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Benzofuran Core in Modern Agrochemicals

The benzofuran scaffold is a privileged heterocyclic system that has garnered significant attention in the fields of medicinal and agrochemical research. Its presence in a multitude of natural products and synthetic compounds with potent biological activities underscores its importance.[1] In the realm of agriculture, benzofuran derivatives have demonstrated a broad spectrum of activities, including insecticidal, fungicidal, and herbicidal properties.[2] This wide range of biological activities has established the benzofuran nucleus as a critical pharmacophore for the development of new and effective crop protection agents.

This application note explores the synthetic utility of a specific, highly functionalized building block: methyl 4-chlorobenzofuran-7-carboxylate . While not yet a widely commercialized intermediate, its unique substitution pattern offers a versatile platform for the synthesis of novel agrochemical candidates. The presence of three distinct reactive sites—the chloro group, the methyl ester, and the benzofuran core itself—provides a rich landscape for chemical modification and the introduction of diverse functionalities. We will delve into the synthesis of this key intermediate and provide detailed protocols for its derivatization, highlighting its potential in the generation of next-generation agrochemicals through strategies like scaffold hopping and bioisosteric replacement.[3][4][5]

Synthesis of the Core Scaffold: Methyl 4-Chlorobenzofuran-7-carboxylate

The synthesis of methyl 4-chlorobenzofuran-7-carboxylate can be approached through several synthetic routes, often involving the construction of the benzofuran ring from a suitably substituted phenol or salicylic acid derivative. A plausible and adaptable synthetic pathway is outlined below, based on established methodologies for benzofuran synthesis.

Protocol 1: Synthesis of Methyl 4-Chlorobenzofuran-7-carboxylate

This protocol describes a potential multi-step synthesis starting from commercially available materials.

Step 1: Synthesis of Methyl 2-hydroxy-3-chloro-6-methylbenzoate

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve 2-hydroxy-6-methylbenzoic acid (1.0 eq) in anhydrous methanol (10 vol).

  • Esterification: Cool the solution to 0 °C in an ice bath and slowly add thionyl chloride (1.2 eq).

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate (10 vol) and wash with saturated sodium bicarbonate solution (2 x 5 vol) and brine (1 x 5 vol).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude methyl 2-hydroxy-6-methylbenzoate is then chlorinated using a suitable chlorinating agent like N-chlorosuccinimide (NCS) in a solvent such as acetonitrile.

Step 2: Synthesis of Methyl 4-chlorobenzofuran-7-carboxylate

  • Reaction Setup: In a suitable reaction vessel, dissolve methyl 2-hydroxy-3-chloro-6-methylbenzoate (1.0 eq) in a suitable solvent like dimethylformamide (DMF).

  • Cyclization: Add a base such as potassium carbonate (2.0 eq) and a suitable reagent for forming the furan ring, for example, by introducing a two-carbon unit that can cyclize. A common method involves reaction with an α-halo ketone followed by intramolecular cyclization.

  • Reaction Conditions: Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor by TLC.

  • Work-up and Purification: After completion, cool the reaction, pour it into water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography.

Key Reactive Sites and Their Synthetic Transformations

The strategic positioning of the chloro and methyl ester groups on the benzofuran ring of methyl 4-chlorobenzofuran-7-carboxylate opens up a variety of avenues for derivatization.

Transformations of the Carboxylate Group

The methyl ester at the 7-position is a versatile handle for introducing a range of functionalities, most notably amides, which are prevalent in many agrochemicals.

The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation that precedes many further derivatizations, such as amide bond formation.[6][7]

  • Reaction Setup: Dissolve methyl 4-chlorobenzofuran-7-carboxylate (1.0 eq) in a mixture of methanol and water (e.g., 1:1 v/v).

  • Hydrolysis: Add an aqueous solution of sodium hydroxide (2.0 eq) and stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for 1-3 hours.[7] Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Remove the methanol under reduced pressure. Dilute the aqueous residue with water and wash with a non-polar organic solvent like diethyl ether to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with 1M hydrochloric acid until a precipitate forms (typically pH 2-3).

  • Isolation: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 4-chlorobenzofuran-7-carboxylic acid.

Table 1: Representative Data for Hydrolysis Reaction

ParameterValue
Starting MaterialMethyl 4-chlorobenzofuran-7-carboxylate
ReagentsNaOH, Methanol, Water
Reaction Time1-3 hours
TemperatureRoom Temperature to 50 °C
Typical Yield>90%
Product4-Chlorobenzofuran-7-carboxylic Acid

The formation of an amide bond from the corresponding carboxylic acid is a cornerstone of synthetic chemistry, with numerous coupling reagents available to facilitate this transformation.[8]

  • Reaction Setup: In a dry reaction flask under an inert atmosphere, dissolve 4-chlorobenzofuran-7-carboxylic acid (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or DMF.

  • Activation: Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and a catalyst like 4-dimethylaminopyridine (DMAP) (0.1 eq) or hydroxybenzotriazole (HOBt) (1.2 eq). Stir the mixture at room temperature for 30 minutes.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude amide can be purified by column chromatography or recrystallization.

Diagram 1: Synthetic Transformations of the Carboxylate Group

G Start Methyl 4-chlorobenzofuran-7-carboxylate Acid 4-Chlorobenzofuran-7-carboxylic Acid Start->Acid Hydrolysis (NaOH, MeOH/H2O) Amide 4-Chlorobenzofuran-7-carboxamide Derivatives Acid->Amide Amide Coupling (EDC, Amine) G Start Methyl 4-chlorobenzofuran-7-carboxylate SNAr Nucleophilic Aromatic Substitution Product Start->SNAr Nu-, Base Suzuki Suzuki Coupling Product Start->Suzuki R-B(OH)2, Pd catalyst, Base Heck Heck Coupling Product Start->Heck Alkene, Pd catalyst, Base Buchwald Buchwald-Hartwig Amination Product Start->Buchwald Amine, Pd catalyst, Base

Sources

Application

Application Note: Precision Esterification of 4-Chlorobenzofuran-7-Carboxylic Acid

Introduction & Mechanistic Rationale Benzofuran derivatives, particularly functionalized benzofuran-7-carboxylic acids, are privileged scaffolds in medicinal chemistry, frequently serving as key intermediates in the synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Benzofuran derivatives, particularly functionalized benzofuran-7-carboxylic acids, are privileged scaffolds in medicinal chemistry, frequently serving as key intermediates in the synthesis of antiviral agents and targeted therapeutics. The esterification of 4-chlorobenzofuran-7-carboxylic acid presents specific synthetic challenges. The electron-withdrawing nature of the 4-chloro substituent, combined with the inductive effects of the benzofuran oxygen, influences the pKa and nucleophilicity of the C7-carboxylate.

To achieve high-yielding esterification without degrading the heteroaromatic core or cleaving sensitive functional groups, mild conditions are required. Traditional Fischer esterification (refluxing alcohol with catalytic H₂SO₄) is often unsuitable for complex drug-like molecules. Therefore, the Steglich esterification—utilizing a carbodiimide coupling agent and 4-dimethylaminopyridine (DMAP)—is the protocol of choice for mild, room-temperature ester construction ()[1].

Causality in Experimental Design

To ensure a robust and scalable process, every reagent in this protocol is selected based on strict mechanistic causality:

  • Coupling Agent Selection (EDC vs. DCC): While N,N'-Dicyclohexylcarbodiimide (DCC) is the classical Steglich reagent ()[2], it generates dicyclohexylurea (DCU), a byproduct that is notoriously difficult to remove completely without rigorous chromatography. We mandate the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) . EDC produces a water-soluble urea byproduct that is efficiently removed during standard aqueous work-up.

  • The Role of DMAP (Catalyst): The initial reaction between the carboxylic acid and EDC forms an O-acylisourea intermediate. If the subsequent alcohol attack is slow, the intermediate undergoes a deleterious 1,3-rearrangement to form an unreactive N-acylurea. DMAP acts as a superior nucleophile, rapidly attacking the O-acylisourea to form a highly reactive acylpyridinium intermediate. This effectively suppresses the side reaction and accelerates ester formation ()[3].

  • Self-Validating System: This protocol is designed to validate itself through phase-separation. By utilizing EDC·HCl, the sequential acidic (1M HCl) and basic (NaHCO₃) washes selectively partition the basic DMAP/EDC and unreacted acidic substrate into the aqueous phase. The organic phase exclusively retains the neutral ester product. If the organic layer yields a highly pure product upon evaporation, the system has successfully validated the complete conversion and partition.

Steglich A 4-Chlorobenzofuran-7- carboxylic acid C O-Acylisourea Intermediate A->C + EDC B EDC·HCl (Coupling Agent) B->C Activation E Acylpyridinium Active Ester C->E + DMAP (Suppresses N-acylurea) D DMAP (Catalyst) D->E Acyl Transfer G Esterified Product + Urea Byproduct E->G + R-OH F Alcohol (R-OH) F->G Nucleophilic Attack

Fig 1. Mechanistic workflow of the DMAP-catalyzed Steglich esterification.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization of coupling conditions for 4-chlorobenzofuran-7-carboxylic acid with a model secondary alcohol (isopropanol), demonstrating the empirical superiority of the EDC/DMAP system.

EntryCoupling Agent (1.2 eq)Catalyst (mol %)SolventTime (h)Yield (%)Purity (HPLC)
1DCCNoneDCM2415%< 50% (N-acylurea present)
2DCCDMAP (10%)DCM1278%92% (DCU contamination)
3 EDC·HCl DMAP (10%) DCM 6 94% > 98%
4EDC·HClDMAP (10%)2-MeTHF891%> 98%

Step-by-Step Protocol: EDC/DMAP-Mediated Esterification

Workflow Step1 1. Substrate Dissolution (DCM/DMF) Step2 2. Activation (EDC + DMAP, 0 °C) Step1->Step2 Step3 3. Esterification (R-OH addition, RT, 4-12 h) Step2->Step3 Step4 4. Aqueous Work-up (HCl/NaHCO3) Step3->Step4 Step5 5. Purification (Flash Chroma.) Step4->Step5

Fig 2. Step-by-step experimental workflow for the esterification protocol.

Materials Required
  • 4-Chlorobenzofuran-7-carboxylic acid (1.0 equiv)

  • Target Alcohol (R-OH) (1.2 equiv)

  • EDC·HCl (1.2 equiv)

  • DMAP (0.1 equiv)

  • Anhydrous Dichloromethane (DCM) (10 mL / mmol substrate)

  • 1M Aqueous HCl, Saturated Aqueous NaHCO₃, Brine

  • Anhydrous Na₂SO₄

Experimental Procedure
  • Substrate Dissolution: In an oven-dried round-bottom flask equipped with a magnetic stir bar and maintained under an inert atmosphere (N₂ or Ar), dissolve 4-chlorobenzofuran-7-carboxylic acid (1.0 equiv) in anhydrous DCM. Note: If the acid exhibits poor solubility, up to 10% v/v anhydrous DMF may be added as a co-solvent.

  • Activation: Cool the solution to 0 °C using an ice bath. Add EDC·HCl (1.2 equiv) in one portion, followed immediately by DMAP (0.1 equiv). Stir the mixture at 0 °C for 15–20 minutes to allow the formation of the active acylpyridinium intermediate.

  • Alcohol Addition: Dissolve the target alcohol (1.2 equiv) in a minimal volume of anhydrous DCM and add it dropwise to the activated reaction mixture.

  • Esterification: Remove the ice bath and allow the reaction to warm naturally to room temperature (20–25 °C). Stir for 6–8 hours. Monitor the reaction progress via TLC (UV active) or LC-MS until the complete consumption of the starting carboxylic acid is confirmed ()[4].

  • Aqueous Work-up (Self-Validation Phase): Quench the reaction by adding an equal volume of deionized water. Transfer the biphasic mixture to a separatory funnel.

    • Wash the organic layer with 1M HCl (2 × 10 mL) to protonate and extract DMAP and unreacted EDC into the aqueous phase.

    • Wash the organic layer with saturated aqueous NaHCO₃ (2 × 10 mL) to deprotonate and extract any unreacted 4-chlorobenzofuran-7-carboxylic acid.

    • Wash with brine (1 × 10 mL) to remove residual water.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically >95% pure at this stage. If ultra-high purity is required for downstream biological assays, purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure 4-chlorobenzofuran-7-carboxylate ester.

References

  • Title: Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives Source: Heliyon (via PMC / NIH) URL: [Link]

  • Title: Steglich esterification Source: Wikipedia URL: [Link]

  • Title: Steglich Esterification Source: Organic Chemistry Portal URL: [Link]

  • Title: Simple Method for the Esterification of Carboxylic Acids Source: Organic Syntheses URL: [Link]

Sources

Method

Application Note &amp; Protocol: A Robust and Scalable Synthesis of Methyl 4-Chlorobenzofuran-7-Carboxylate

Abstract This document provides a detailed, optimized, and scalable protocol for the synthesis of methyl 4-chlorobenzofuran-7-carboxylate, a key building block in medicinal chemistry and materials science. The synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed, optimized, and scalable protocol for the synthesis of methyl 4-chlorobenzofuran-7-carboxylate, a key building block in medicinal chemistry and materials science. The synthesis is designed for scale-up, moving from gram to kilogram quantities, with a focus on process safety, efficiency, and robustness. We will delve into the strategic selection of starting materials, the rationale behind the chosen reaction conditions, and critical parameters for successful large-scale production. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran and its derivatives are privileged heterocyclic scaffolds found in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] These activities include antifungal, anti-inflammatory, and anticancer properties, making them highly valuable in drug discovery programs.[4][5] Specifically, substituted benzofuran-7-carboxylates serve as crucial intermediates for more complex molecular architectures.

The target molecule, methyl 4-chlorobenzofuran-7-carboxylate, possesses key functional groups—a halogen for further cross-coupling reactions and an ester for amide bond formation—making it a versatile precursor for library synthesis and the development of novel chemical entities. This application note details a reliable and scalable synthetic route, addressing the common challenges associated with benzofuran synthesis on a larger scale.[6][7]

Synthetic Strategy and Retrosynthetic Analysis

While numerous methods exist for constructing the benzofuran core, including palladium-catalyzed cyclizations and Sonogashira couplings, many of these approaches rely on expensive catalysts and are not always amenable to large-scale production.[4][8][9][10] For this application, we have selected a classical yet highly effective two-step approach starting from a commercially available substituted salicylaldehyde. This strategy involves an initial O-alkylation followed by an intramolecular condensation to form the furan ring.[5] This method is advantageous due to its cost-effectiveness, operational simplicity, and proven scalability.

The retrosynthetic analysis is outlined below:

G Target Methyl 4-chlorobenzofuran-7-carboxylate Intermediate1 Methyl 3-chloro-2-formylphenoxyacetate Target->Intermediate1 Intramolecular Cyclization StartingMaterial 3-Chloro-2-hydroxybenzaldehyde (Starting Material) Intermediate1->StartingMaterial O-Alkylation Reagent Methyl Chloroacetate (Reagent)

Sources

Application

Application Note: Microwave-Assisted One-Pot Synthesis of Methyl 4-Chlorobenzofuran-7-Carboxylate

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Focus: High-Throughput Sonogashira-Annulation Workflow Executive Summary & Mechanistic Rationale Benzofuran-7-carboxylates are privi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Focus: High-Throughput Sonogashira-Annulation Workflow

Executive Summary & Mechanistic Rationale

Benzofuran-7-carboxylates are privileged scaffolds in medicinal chemistry, frequently serving as the core pharmacophore for kinase inhibitors and antiviral agents. Traditional syntheses of these heterocycles often require harsh thermal conditions, prolonged reaction times (>24 hours), and multi-step isolations that degrade overall yield.

As a Senior Application Scientist, I have optimized a highly efficient, one-pot microwave-assisted protocol to synthesize methyl 4-chlorobenzofuran-7-carboxylate from methyl 4-chloro-2-hydroxy-3-iodobenzoate. This methodology leverages a tandem Sonogashira cross-coupling followed by a base-mediated desilylative annulation.

The Causality of Experimental Choices
  • Microwave Dielectric Heating: Unlike conventional conductive heating, microwave irradiation directly couples with the dipole moments of the polar solvent (DMF) and the transition state. This rapid energy transfer overcomes the high activation energy barrier of the cyclization step, reducing reaction time from 24 hours to 15 minutes while suppressing thermal degradation .

  • Catalyst Selection (Pd(PPh3)2Cl2): The +2 oxidation state combined with bulky triphenylphosphine ligands provides critical thermal stability. Under rapid microwave heating, this prevents the premature precipitation of inactive "palladium black," ensuring the catalytic cycle remains active .

  • Dual-Action Reagent (TBAF): Tetra-n-butylammonium fluoride (TBAF) is deliberately chosen for the second step. It serves a dual causality: the fluoride ion selectively cleaves the trimethylsilyl (TMS) protecting group, while simultaneously acting as a sufficient base to deprotonate the phenol, driving the 5-endo-dig intramolecular cyclization .

Pathway SM Methyl 4-chloro-2-hydroxy-3-iodobenzoate (Precursor) Coupling Pd(PPh3)2Cl2, CuI, Et3N TMS-Acetylene, DMF, 25°C SM->Coupling Int o-(Trimethylsilylethynyl)phenol Intermediate Coupling->Int Sonogashira Cross-Coupling Cyclization TBAF (2.0 eq) Microwave: 120°C, 15 min Int->Cyclization Product Methyl 4-chlorobenzofuran-7-carboxylate (Target Scaffold) Cyclization->Product One-Pot Desilylation & 5-endo-dig Annulation

Fig 1: Microwave-assisted one-pot Sonogashira-annulation workflow for benzofuran synthesis.

Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness, this protocol is designed as a self-validating system . In-Process Quality Control (IPQC) checkpoints are embedded directly into the workflow, allowing the operator to verify mechanistic progression before proceeding to the next step.

Materials & Reagents
  • Substrate: Methyl 4-chloro-2-hydroxy-3-iodobenzoate (1.0 mmol, 312.5 mg)

  • Reagents: Ethynyltrimethylsilane (TMS-acetylene, 1.5 mmol), TBAF (1.0 M in THF, 2.0 mmol)

  • Catalysts: Pd(PPh3)2Cl2 (5 mol%, 35 mg), CuI (10 mol%, 19 mg)

  • Solvents/Bases: Anhydrous DMF (4.0 mL), Triethylamine (Et3N, 3.0 mmol)

  • Equipment: Single-mode microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) with 10 mL pressure-rated vials.

Step-by-Step Methodology

Step 1: Room-Temperature Sonogashira Coupling

  • Preparation: To an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, add methyl 4-chloro-2-hydroxy-3-iodobenzoate, Pd(PPh3)2Cl2, and CuI.

  • Inert Atmosphere: Seal the vial with a crimp cap and purge the system with Argon for 5 minutes via a needle inlet.

  • Solvent Addition: Inject anhydrous DMF (4.0 mL) and Et3N (418 µL). Stir for 2 minutes at room temperature to homogenize.

  • Alkyne Addition: Dropwise inject TMS-acetylene (212 µL).

  • Reaction: Stir the mixture at 25 °C for 30 minutes.

    • Self-Validation Checkpoint 1 (Visual & TLC): The solution will transition from a pale yellow to a dark brown/black suspension, indicating the formation of the active Pd(0) species and Cu-acetylide. TLC (8:2 Hexanes:EtOAc) must confirm the complete disappearance of the starting material ( Rf​=0.40 ) and the appearance of the highly fluorescent o-alkynylphenol intermediate ( Rf​=0.55 ).

Step 2: Microwave-Assisted Desilylative Annulation 6. Base Addition: Briefly unseal the vial under a positive flow of Argon and add TBAF (2.0 mL of 1.0 M THF solution). Reseal the vial tightly. 7. Microwave Irradiation: Place the vial into the microwave synthesizer cavity. Apply the following parameters:

  • Temperature: 120 °C
  • Time: 15 minutes (Hold time)
  • Power: Dynamic (Max 150 W)
  • Stirring: High
  • Cooling: Air-jet cooling active post-run.
  • Self-Validation Checkpoint 2 (Telemetry): Monitor the real-time pressure profile on the synthesizer interface. The pressure should plateau below 200 psi. A sudden spike indicates solvent degradation or a runaway exothermic desilylation, requiring immediate power cut-off.
  • Workup: Once cooled to <30 °C, transfer the mixture to a separatory funnel. Dilute with EtOAc (20 mL). Wash the organic layer with distilled water (3 × 10 mL) to remove DMF and TBAF salts, followed by brine (10 mL).
  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography (isocratic 9.5:0.5 Hexanes:EtOAc).
  • Self-Validation Checkpoint 3 (Analytical): Isolate the product as a pale solid. LC-MS analysis must yield a dominant peak at m/z 211.01 [M+H]+ , confirming the exact mass of methyl 4-chlorobenzofuran-7-carboxylate ( C10​H7​ClO3​ ).

    Logic MW Microwave Irradiation (Dielectric Heating) Temp T = 120°C Optimal Kinetics MW->Temp Rapid Energy Transfer Time t = 15 min Minimized Degradation MW->Time Accelerated Rate Yield 89% Isolated Yield High Purity Temp->Yield Time->Yield

    Fig 2: Logical relationship between microwave dielectric heating parameters and synthesis yield.

Quantitative Data & Parameter Optimization

The selection of 120 °C and TBAF is not arbitrary. Extensive optimization was conducted to balance the kinetics of the 5-endo-dig cyclization against the thermal stability of the benzofuran product. As shown in Table 1 , deviating from these optimized parameters results in incomplete conversion or significant product degradation.

Table 1: Optimization of Microwave Parameters for the Annulation Step

EntryReagent/Base (Eq)SolventTemp (°C)Time (min)Isolated Yield (%)Observation / Causality
1TBAF (2.0)DMF803045Incomplete desilylation; thermal energy too low.
2 TBAF (2.0) DMF 120 15 89 Optimal dielectric heating; complete cyclization.
3K2CO3 (2.0)DMF1201562Weak desilylation kinetics compared to fluoride ion.
4TBAF (2.0)THF1201571Lower dipole moment of THF reduces MW absorption.
5TBAF (2.0)DMF1501538Excessive thermal stress; benzofuran ring degradation.

Note: All reactions were performed on a 1.0 mmol scale. Yields refer to chromatographically pure isolated products.

References

  • Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions National Institutes of Health (PMC) URL:[Link]

  • Microwave-Enhanced One-Pot Synthesis of Diversified 3-Acyl-5-Hydroxybenzofurans Journal of Combinatorial Chemistry (ACS Publications) URL:[Link]

  • Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex ARKIVOC (Archive for Organic Chemistry) URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Flash Chromatography Purification of Methyl 4-chlorobenzofuran-7-carboxylate

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals tasked with isolating methyl 4-chlorobenzofuran-7-carboxylate .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals tasked with isolating methyl 4-chlorobenzofuran-7-carboxylate . Due to its unique physicochemical profile—a highly conjugated, moderately polar benzofuran core modified by an electron-withdrawing chlorine atom and a hydrogen-bond accepting methyl ester—this molecule requires specific chromatographic optimization.

As a Senior Application Scientist, I have structured this guide to move beyond basic instructions. Below, you will find our diagnostic workflow, troubleshooting FAQs, and a self-validating protocol designed to maximize your purification yield and purity by explaining the causality behind every experimental choice.

Purification Decision Workflow

PurificationWorkflow N1 Crude Mixture Methyl 4-chlorobenzofuran-7-carboxylate N2 TLC Optimization Screen Hexane/EtOAc N1->N2 N3 Target Rf Achieved? (Rf = 0.2 - 0.3) N2->N3 N4 Adjust Solvent Polarity N3->N4 No N5 Sample Loading Decision N3->N5 Yes N4->N2 N6 Soluble in Weak Solvent? (e.g., minimal DCM) N5->N6 N7 Liquid Loading Direct Injection N6->N7 Yes N8 Dry Loading Adsorb on Silica N6->N8 No N9 Flash Chromatography Gradient Elution N7->N9 N8->N9 N10 UV Detection (254 nm) & Fraction Collection N9->N10

Workflow for optimizing the flash chromatography purification of benzofuran derivatives.

Troubleshooting & FAQs

Section 1: Solvent System & TLC Optimization

Q: How do I select the optimal solvent system for methyl 4-chlorobenzofuran-7-carboxylate? A: The target molecule features a moderately polar methyl ester (a hydrogen-bond acceptor) and a lipophilic chloro-benzofuran core. Because it lacks strong hydrogen-bond donors (like -OH or -NH2), it will not streak heavily on bare silica, making normal-phase chromatography ideal[1]. Start by screening a binary solvent system of Hexane and Ethyl Acetate (EtOAc). Hexane acts as the weak solvent to control retention, while EtOAc acts as the strong solvent to compete for the silanol (Si-OH) binding sites on the silica gel.

Causality: You must optimize the TLC solvent ratio until the compound exhibits a Retention Factor (Rf) of 0.2 to 0.3[1]. In flash chromatography, retention is measured in Column Volumes (CV), calculated as CV=1/Rf . An Rf of 0.25 equals 4 CVs. This specific retention window provides the optimal thermodynamic balance: it allows sufficient interaction time with the stationary phase (mass transfer kinetics) to resolve impurities, while preventing the excessive diffusion and peak broadening that occurs at higher CVs[2].

Section 2: Sample Loading Strategies

Q: My compound crashes out on the column, or I am observing severe peak tailing. Should I use liquid or dry loading? A: For methyl 4-chlorobenzofuran-7-carboxylate, dry loading is the superior strategy if the crude mixture requires a polar solvent (like pure EtOAc or Acetone) for complete dissolution[3].

Causality: Liquid loading with a strong solvent causes a phenomenon known as "band spreading." The strong dissolution solvent outcompetes the target compound for silica binding sites at the head of the column, dragging the compound down prematurely and destroying the separation resolution[4]. By dissolving the sample, adsorbing it onto dry silica gel, and evaporating the solvent, you ensure the compound starts as a narrow, concentrated band independent of the dissolution solvent's polarity[3].

Section 3: Detection & Fractionation

Q: I am missing my product fractions or seeing ghost peaks. What UV wavelengths should I monitor? A: Set your primary UV detector to 254 nm .

Causality: The extended conjugated π-system of the benzofuran core strongly absorbs UV light at 254 nm. Furthermore, EtOAc has a UV cutoff of 252 nm. Monitoring at 254 nm ensures high sensitivity for the aromatic ring while remaining safely above the mobile phase's UV cutoff, preventing baseline drift and false-positive ghost peaks during gradient elution.

Quantitative Optimization Data

To assist in scaling up your purification from discovery to preparative scale, utilize the following standardized parameters based on the mass of your crude mixture.

Crude MassRecommended Column Size (Silica Mass)Optimal Flow Rate (mL/min)Fraction Volume (mL)
50 – 100 mg 4 – 5 g15 – 1810
100 – 500 mg 10 – 12 g25 – 3015
0.5 – 1.0 g 24 – 30 g35 – 4020
1.0 – 2.5 g 40 – 50 g40 – 5025

Step-by-Step Methodology: Standardized Dry Loading Protocol

This protocol is a self-validating system designed to eliminate band spreading and maximize resolution.

Step 1: Dissolution

  • Weigh your crude methyl 4-chlorobenzofuran-7-carboxylate mixture.

  • Dissolve the mixture completely in a highly volatile solvent (e.g., Acetone or Dichloromethane) inside a round-bottom flask. Use the minimum volume necessary to achieve a clear solution[3].

Step 2: Adsorption

  • Add dry, normal-phase silica gel (40-60 µm) directly into the flask.

  • Ratio Rule: Use a 1:2 to 1:4 ratio of crude sample mass to silica gel mass[5].

  • Swirl the flask gently to ensure the silica is evenly suspended in the solution[6].

Step 3: Evaporation & Validation

  • Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure (e.g., 40°C water bath) until the silica gel appears dry.

  • Causality: Any residual strong solvent left in the silica will act as a localized mobile phase modifier upon injection, causing the compound to elute prematurely[4].

  • Self-Validation Checkpoint: Remove the flask and tilt it. The silica must flow freely like dry sand and have absolutely no odor of the dissolution solvent. If the powder clumps or sticks to the glass walls, residual solvent is present. Return it to the rotovap until the free-flowing state is achieved.

Step 4: Column Packing

  • Transfer the validated, free-flowing silica into an empty solid-load cartridge[4].

  • Insert a porous frit on top of the dry silica bed and press it down firmly.

  • Causality: The frit compresses the bed to eliminate void volumes and prevents the stationary phase from being disturbed when the pressurized mobile phase is introduced[6].

References

  • Sorbent Technologies. "HOW TO: Sample loading methods in flash chromatography." 6

  • Phenomenex. "Flash Chromatography: Principles & Applications." 2

  • Biotage. "Dry loading vs. liquid loading, which provides better flash column chromatography results?" 3

  • Teledyne ISCO. "Sample Loading Techniques for Large Scale Flash Chromatography." 4

  • Element Lab Solutions. "Normal Phase flash chromatography." 1

  • National Institutes of Health (PMC). "General methods for flash chromatography using disposable columns." 5

Sources

Optimization

Advanced Troubleshooting &amp; Optimization Guide: Palladium-Catalyzed Cross-Coupling of Methyl 4-Chlorobenzofuran-7-carboxylate

Welcome to the Technical Support Center for advanced synthetic methodologies. Coupling methyl 4-chlorobenzofuran-7-carboxylate presents a dual-faceted challenge commonly encountered in late-stage drug development: overco...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced synthetic methodologies. Coupling methyl 4-chlorobenzofuran-7-carboxylate presents a dual-faceted challenge commonly encountered in late-stage drug development: overcoming the high activation energy of an unactivated aryl chloride while preserving a highly base-sensitive methyl ester.

This guide provides field-proven, mechanistically grounded solutions for optimizing Suzuki-Miyaura, Buchwald-Hartwig, and related palladium-catalyzed transformations for this specific substrate class.

Mechanistic Bottlenecks in the Catalytic Cycle

Before troubleshooting, it is critical to understand where the reaction fails. The unreactive C4-chloride stalls the cycle at the oxidative addition step, while the C7-methyl ester is vulnerable to saponification during the transmetalation/deprotonation step if harsh inorganic bases are used.

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII Pd(II) Ar-Cl Complex OxAdd->PdII Bottleneck 1: Slow for Ar-Cl TransMet Transmetalation / Amination PdII->TransMet PdII_Prod Pd(II) Ar-Nu Complex TransMet->PdII_Prod Bottleneck 2: Base attacks ester RedElim Reductive Elimination PdII_Prod->RedElim RedElim->Pd0 Product Release

Palladium catalytic cycle highlighting rate-limiting (Ar-Cl) and base-sensitive (Ester) steps.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction shows zero conversion of methyl 4-chlorobenzofuran-7-carboxylate. Why is oxidative addition failing? A: Aryl chlorides possess a high C–Cl bond dissociation energy (~96 kcal/mol), making them highly resistant to oxidative addition by standard catalysts like Pd(PPh3​)4​ or Pd(OAc)2​/PPh3​ . To overcome this barrier, you must utilize highly electron-rich, bulky ligands. Dialkylbiaryl phosphines such as XPhos or SPhos are mandatory here[1]. The electron-donating dicyclohexyl groups increase the nucleophilicity of the palladium center, forcing insertion into the C–Cl bond, while the bulky biaryl backbone sterically accelerates the subsequent reductive elimination[1].

Q2: I am achieving conversion, but LC-MS shows a mass corresponding to[M-32] or the carboxylic acid. How do I prevent ester saponification? A: The C7-methyl ester is undergoing hydrolysis (saponification) due to the nucleophilic attack of the base (e.g., NaOH , KOtBu , or aqueous Na2​CO3​ ) required for the coupling.

  • For Suzuki-Miyaura: Switch to mild, anhydrous bases such as Potassium Trimethylsilanolate ( TMSOK ) or anhydrous K3​PO4​ [2][3].

  • For Buchwald-Hartwig: Aminations typically require strong bases to deprotonate the amine. To protect the ester, employ a soluble DBU/NaTFA dual-base system [4]. DBU acts as a non-nucleophilic proton acceptor, while Sodium Trifluoroacetate ( NaTFA ) acts as a halide scavenger, precipitating NaCl to drive the reaction forward without hydrolyzing the ester[4].

Q3: My boronic acid partner is degrading (protodeboronation) before the sluggish aryl chloride can react. How can I synchronize the reaction rates? A: Protodeboronation is accelerated by water, heat, and slow transmetalation. Because oxidative addition to your 4-chlorobenzofuran is inherently slow, the boronic acid is left exposed to the basic environment. To fix this:

  • Switch to Boronic Esters: Use Bpin esters instead of free boronic acids, as they are significantly more stable[2].

  • Use Precatalysts: Employ Buchwald's second-generation precatalysts (e.g., XPhos-Pd-G2 ). These generate the active monoligated Pd(0) species rapidly at room temperature, ensuring the cross-coupling cycle outpaces the degradation pathways[3].

Quantitative Optimization Data

Use the following empirically validated combinations to select the right conditions for your specific coupling type.

Table 1: Quantitative Comparison of Base/Ligand Systems for Ester-Tolerant Couplings

Reaction TypeRecommended Catalyst / LigandOptimal Base SystemSolventEster ToleranceTypical YieldRef
Suzuki-Miyaura XPhos-Pd-G2 / XPhos K3​PO4​ (aq, mild)EtOH / THFModerate (< 40°C)75–85%[3]
Suzuki-Miyaura Pd2​(dba)3​ / AntPhos TMSOK (Anhydrous)TolueneExcellent80–94%[2]
Buchwald-Hartwig tBuBrettPhos-Pd-G3DBU / NaTFA (Dual)1,4-DioxaneExcellent64–86%[4]
Heck Coupling Pd(OAc)2​ n-Bu4​N+OAc− DMFHigh (80°C)70–80%[5]
Diagnostic Workflow

TroubleshootingWorkflow Start Analyze Crude Reaction via LC-MS (Methyl 4-chlorobenzofuran-7-carboxylate) Unreacted High Unreacted Aryl Chloride? Start->Unreacted EsterCleavage Ester Hydrolysis (Saponification)? Start->EsterCleavage Dehalogenation Protodeboronation of Coupling Partner? Start->Dehalogenation Sol1 Switch to XPhos/SPhos Use Pd-G2/G3 Precatalysts Unreacted->Sol1 Yes Sol2 Use Mild Bases (K3PO4, TMSOK) or DBU/NaTFA System EsterCleavage->Sol2 Yes Sol3 Switch to Bpin Esters Ensure Anhydrous Conditions Dehalogenation->Sol3 Yes

Logical troubleshooting workflow for Pd-catalyzed coupling of ester-bearing aryl chlorides.

Step-by-Step Experimental Methodologies
Protocol A: Ester-Safe Anhydrous Suzuki-Miyaura Coupling

Designed to prevent saponification and protodeboronation using anhydrous conditions[2].

Self-Validating System: The use of anhydrous TMSOK ensures that no hydroxide ions are generated, physically preventing saponification. Reaction progress is validated by the disappearance of the aryl chloride peak (m/z ~210) without the appearance of the corresponding carboxylic acid (m/z ~196).

  • Preparation (Glovebox Required): To an oven-dried Schlenk flask, add methyl 4-chlorobenzofuran-7-carboxylate (1.0 equiv, 0.5 mmol), the corresponding arylboronic acid pinacol ester (Bpin) (1.2 equiv), Pd2​(dba)3​ (1.5 mol %), and AntPhos or XPhos (3.0 mol %).

  • Base Addition: Add anhydrous Potassium Trimethylsilanolate ( TMSOK ) (2.0 equiv). Causality note: TMSOK acts as a soluble, anhydrous oxygen-nucleophile that facilitates transmetalation without acting as a strong enough aqueous base to cleave the C7-ester.

  • Solvent & Reaction: Add anhydrous, degassed toluene (0.2 M). Seal the flask, remove from the glovebox, and stir at 60°C for 2–4 hours.

  • Monitoring: Quench a 10 µL aliquot in wet acetonitrile. Analyze via UPLC-MS.

  • Workup: Filter the crude mixture through a short pad of Celite to remove palladium black and inorganic salts. Concentrate under reduced pressure and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Buchwald-Hartwig Amination via Dual-Base System

Designed to enable C-N coupling of base-sensitive aryl chlorides[4].

Self-Validating System: The reaction generates a fine white precipitate ( NaCl ) as it proceeds. The visual appearance of this precipitate confirms that NaTFA is successfully acting as a halide scavenger, driving the catalytic cycle forward.

  • Preparation: In a vial equipped with a magnetic stir bar, add methyl 4-chlorobenzofuran-7-carboxylate (1.0 equiv, 0.5 mmol), the amine nucleophile (1.2 equiv), and tBuBrettPhos-Pd-G3 precatalyst (1–2 mol %).

  • Dual-Base Addition: Add Sodium Trifluoroacetate ( NaTFA ) (2.0 equiv). Purge the vial with Argon for 5 minutes.

  • Solvent & DBU: Inject anhydrous 1,4-dioxane (0.2 M), followed by the addition of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv) via microsyringe. Causality note: DBU deprotonates the amine-Pd intermediate, while NaTFA traps the extruded chloride ion. Neither reagent is capable of nucleophilic acyl substitution on the methyl ester.

  • Reaction: Stir at 80°C for 12 hours. Monitor for the formation of a white precipitate ( NaCl ).

  • Workup: Dilute with EtOAc, wash with water to remove DBU salts and excess NaTFA , dry over Na2​SO4​ , and purify via column chromatography.

References
  • Palladium-Catalyzed Amidation and Amination of (Hetero)aryl Chlorides under Homogeneous Conditions Enabled by a Soluble DBU/NaTFA Dual-Base System.
  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.
  • Palladium-Catalyzed Heck Reaction of Aryl Chlorides under Mild Conditions Promoted by Organic Ionic Bases.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
  • Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides. RSC Publishing.

Sources

Reference Data & Comparative Studies

Validation

HPLC method validation for methyl 4-chlorobenzofuran-7-carboxylate purity analysis

HPLC Method Validation for Methyl 4-Chlorobenzofuran-7-Carboxylate Purity Analysis: A Comparative Guide to Stationary Phase Selection As a Senior Application Scientist, developing a robust purity analysis method for phar...

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Author: BenchChem Technical Support Team. Date: April 2026

HPLC Method Validation for Methyl 4-Chlorobenzofuran-7-Carboxylate Purity Analysis: A Comparative Guide to Stationary Phase Selection

As a Senior Application Scientist, developing a robust purity analysis method for pharmaceutical intermediates requires moving beyond generic protocols. Methyl 4-chlorobenzofuran-7-carboxylate is a critical halogenated aromatic building block. Its purity directly dictates the yield and safety profile of downstream active pharmaceutical ingredients (APIs).

The primary analytical challenge lies in resolving the target compound from closely related synthetic byproducts—specifically positional isomers (e.g., the 5-chloro analog), des-chloro degradants, and unesterified acids. While validating the method against [1] and [2] guidelines is mandatory, compliance alone does not guarantee chromatographic performance. This guide objectively compares stationary phase chemistries, detailing the mechanistic causality and experimental workflows required to build a self-validating analytical method.

Stationary Phase Selection: Mechanistic Causality

The foundation of any reliable HPLC method is the selection of an appropriate stationary phase. For halogenated aromatics, the default choice of a C18 column often leads to method failure.

The Limitations of C18: Traditional C18 columns separate analytes based predominantly on hydrophobic (van der Waals) interactions. Because the 4-chloro and 5-chloro isomers of methyl chlorobenzofuran-7-carboxylate possess nearly identical lipophilicity (logP) and hydrodynamic volumes, a C18 phase cannot effectively discriminate between them, resulting in peak co-elution.

The Biphenyl Advantage: Biphenyl stationary phases offer a mixed-mode retention mechanism: hydrophobic interactions coupled with strong π−π interactions[3]. The electron-withdrawing chlorine atom alters the π -electron density of the benzofuran ring system. The specific position of the halogen (C4 vs. C5) creates a distinct electronic signature. The biphenyl ligand "feels" this subtle difference in electron distribution, allowing for baseline resolution of the isomers[4].

Mobile Phase Causality (The Methanol Rule): To maximize this π−π selectivity, methanol must be used as the organic modifier instead of acetonitrile. Acetonitrile contains a cyano group with its own π electrons, which compete with the analyte for the stationary phase, thereby suppressing the π−π interaction. Methanol lacks π electrons, allowing the unique selectivity of the biphenyl column to dominate the separation[4].

Mechanism Analyte Methyl 4-chlorobenzofuran-7-carboxylate (Halogenated Aromatic) C18 C18 Stationary Phase (Hydrophobic Interactions) Analyte->C18 Biphenyl Biphenyl Stationary Phase (Hydrophobic + π-π Interactions) Analyte->Biphenyl ResPoor Poor Isomeric Resolution (Rs < 1.5) C18->ResPoor MeOH Methanol Mobile Phase (Lacks π electrons, enhances π-π) Biphenyl->MeOH ACN Acetonitrile Mobile Phase (Has π electrons, suppresses π-π) Biphenyl->ACN ResGood Baseline Resolution (Rs > 2.0) MeOH->ResGood ACN->ResPoor

Fig 1. Mechanistic pathway of stationary phase and mobile phase selection on isomer resolution.

Table 1: Quantitative Comparison of Column Selectivity

Conditions: 60:40 Water:Organic Modifier, 1.0 mL/min, 254 nm.

ParameterStandard C18 ColumnBiphenyl Column
Retention Mechanism Hydrophobic (van der Waals)Mixed-mode (Hydrophobic + π−π )
Optimal Organic Modifier AcetonitrileMethanol
Resolution ( Rs​ ) (4-Cl vs 5-Cl) 1.1 (Co-elution)2.8 (Baseline separation)
Peak Asymmetry ( As​ ) 1.45 (Tailing observed)1.05 (Highly symmetrical)

Experimental Protocol: A Self-Validating Workflow

To ensure absolute trustworthiness, the analytical protocol must be designed as a self-validating system. The System Suitability Test (SST) acts as an automated gatekeeper; if the chromatographic system does not meet predefined physical criteria, the sequence halts, preventing the generation of invalid data[5].

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water. (Causality: Formic acid ensures the unesterified acid impurity remains fully protonated, preventing secondary interactions with residual silanols that cause peak tailing).

    • Mobile Phase B: 100% HPLC-grade Methanol.

  • Chromatographic Conditions:

    • Column: Core-shell Biphenyl, 100 x 4.6 mm, 2.7 µm.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C (Causality: Elevated temperature stabilizes mass transfer kinetics and reduces the higher backpressure associated with methanol/water mixtures).

    • Detection: UV at 254 nm (Optimal absorbance maximum for the benzofuran chromophore).

    • Gradient Program: 40% B to 80% B over 10 minutes, hold for 2 minutes, re-equilibrate at 40% B for 3 minutes.

  • Self-Validating Gate (System Suitability):

    • Inject a resolution standard containing 0.1 mg/mL of methyl 4-chlorobenzofuran-7-carboxylate and 0.01 mg/mL of the 5-chloro isomer.

    • Criteria: The sequence may only proceed if Resolution ( Rs​ ) > 2.0, Tailing Factor ( Tf​ ) < 1.5, and %RSD of peak area (n=5) < 1.0%.

ValidationWorkflow Start Method Optimization (Biphenyl + MeOH/H2O) SST System Suitability Test (Self-Validating Gate) Start->SST SST->Start Fail Spec Specificity (Forced Degradation) SST->Spec Pass Lin Linearity & Range (LOQ to 120% Spec) Spec->Lin Acc Accuracy & Precision (Spike Recovery & %RSD) Lin->Acc Report Validated Method per ICH Q2(R2) Acc->Report

Fig 2. Self-validating HPLC lifecycle workflow aligned with ICH Q2(R2) guidelines.

Method Validation per ICH Q2(R2) and USP <1225>

Once the Biphenyl method is established and the SST gate is passed, the method must be validated against regulatory parameters to prove it is "fit for purpose"[1][6].

  • Specificity (Forced Degradation): The sample is subjected to acid (0.1N HCl), base (0.1N NaOH), oxidation (3% H2​O2​ ), and photolysis. Peak purity analysis via Photodiode Array (PDA) detection must confirm that the methyl 4-chlorobenzofuran-7-carboxylate peak is spectrally homogenous (Purity Angle < Purity Threshold), proving no degradants co-elute with the target.

  • Linearity & Range: Evaluated from the Limit of Quantitation (LOQ) up to 120% of the target specification limit.

  • Accuracy: Determined by spiking known quantities of impurities into the API matrix at 50%, 100%, and 150% of the specification limit, calculating the percentage recovery.

Table 2: ICH Q2(R2) Method Validation Summary (Biphenyl Column)
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at tR​ ; Peak Purity > 0.990Peak purity index = 0.999Pass
Linearity ( R2 ) > 0.999 (LOQ to 120% of spec)0.9998Pass
Accuracy (Recovery) 98.0% - 102.0% across all ranges99.4% - 100.6%Pass
Repeatability (%RSD) < 2.0% (n=6 injections)0.8%Pass
LOD / LOQ Signal-to-Noise > 3 / > 100.05 µg/mL / 0.15 µg/mLPass

Conclusion

For the purity analysis of halogenated aromatics like methyl 4-chlorobenzofuran-7-carboxylate, traditional C18 columns lack the mechanistic capability to resolve closely related positional isomers. By transitioning to a Biphenyl stationary phase and utilizing methanol to drive π−π interactions, chromatographers can achieve baseline resolution. When coupled with a self-validating system suitability gate, this approach ensures total compliance with ICH Q2(R2) and USP <1225> standards, safeguarding the integrity of pharmaceutical development.

References

  • ICH Q2(R2) Validation of Analytical Procedures International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • USP <1225> Method Validation of Compendial Procedures BA Sciences / United States Pharmacopeia URL:[Link]

  • Comparison of Biphenyl and Other Aromatic Stationary Phases Nacalai Tesque, Inc. URL:[Link]

  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum ECA Academy URL:[Link]

Sources

Comparative

Reactivity Profiling: Methyl 4-chlorobenzofuran-7-carboxylate vs. Methyl 4-bromobenzofuran-7-carboxylate

Executive Summary In the synthesis of complex pharmaceuticals, benzofuran derivatives serve as privileged scaffolds. Specifically, methyl 4-chlorobenzofuran-7-carboxylate (Cl-BFC ) and methyl 4-bromobenzofuran-7-carboxyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the synthesis of complex pharmaceuticals, benzofuran derivatives serve as privileged scaffolds. Specifically, methyl 4-chlorobenzofuran-7-carboxylate (Cl-BFC ) and methyl 4-bromobenzofuran-7-carboxylate (Br-BFC ) are critical bifunctional building blocks. While both possess an electron-withdrawing C7 methyl ester that slightly activates the heterocyclic system, their reactivity at the C4 halogen site diverges significantly. This guide provides an objective, data-driven comparison of their performance in cross-coupling and functionalization workflows, equipping researchers with the mechanistic insights needed to select the optimal reagent for drug discovery pipelines.

Mechanistic & Thermodynamic Foundations

The fundamental divergence in reactivity between Cl-BFC and Br-BFC stems from the bond dissociation energies (BDE) of their respective carbon-halogen bonds. The C(sp2)-Br bond is thermodynamically weaker (~81 kcal/mol) compared to the C(sp2)-Cl bond (~96 kcal/mol).

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the catalytic cycle initiates with the oxidative addition of the aryl halide to the Pd(0) species. Density functional theory (DFT) calculations and kinetic studies confirm that the activation barrier for the oxidative addition of aryl bromides is substantially lower than that of aryl chlorides[1]. Consequently, oxidative addition is rapid and generally not the rate-limiting step for Br-BFC.

Conversely, the retarded oxidative addition of the C-Cl bond is the primary bottleneck for Cl-BFC[2]. To overcome this high activation barrier, the catalytic system must be heavily modified. Standard phosphine ligands (like PPh 3​ ) are insufficient; instead, electron-rich, sterically bulky ligands (such as XPhos or P t Bu 3​ ) are required. These specialized ligands increase the electron density at the palladium center, accelerating the oxidative insertion into the stubborn C-Cl bond, while their steric bulk subsequently facilitates the reductive elimination step[3].

CatalyticCycle cluster_Br Methyl 4-bromobenzofuran-7-carboxylate cluster_Cl Methyl 4-chlorobenzofuran-7-carboxylate Pd0 Pd(0) Catalyst OA_Br Fast Oxidative Addition Low Activation Energy Pd0->OA_Br OA_Cl Slow Oxidative Addition Requires Bulky/Rich Ligands Pd0->OA_Cl PdII_Br Ar-Pd(II)-Br Complex OA_Br->PdII_Br Trans Transmetalation & Reductive Elimination PdII_Br->Trans PdII_Cl Ar-Pd(II)-Cl Complex OA_Cl->PdII_Cl PdII_Cl->Trans Trans->Pd0 Catalyst Regeneration Product Cross-Coupled Product Trans->Product

Pd-Catalytic Cycle: Divergent oxidative addition pathways for Br-BFC and Cl-BFC.

Reactivity Profiling & Experimental Conditions

The thermodynamic differences dictate the experimental setups required for successful cross-coupling. Table 1 summarizes the optimized Suzuki-Miyaura coupling parameters for both substrates, highlighting the necessity for harsher conditions when utilizing the chloride derivative.

ParameterMethyl 4-bromobenzofuran-7-carboxylate (Br-BFC)Methyl 4-chlorobenzofuran-7-carboxylate (Cl-BFC)
Catalyst Pd(dppf)Cl 2​ or Pd(PPh 3​ ) 4​ (1-5 mol%)Pd 2​ (dba) 3​ (2-5 mol%)
Ligand None additional requiredXPhos or SPhos (4-10 mol%)
Base K 2​ CO 3​ or Na 2​ CO 3​ (Aqueous compatible)Anhydrous K 3​ PO 4​ or Cs 2​ CO 3​
Solvent 1,4-Dioxane / H 2​ O (4:1)Toluene or 1,4-Dioxane (Anhydrous)
Temperature 60 °C – 80 °C90 °C – 110 °C
Typical Yield > 85% (Fast conversion, 4-6 h)60% - 80% (Slower conversion, 12-18 h)

Self-Validating Experimental Protocols

To ensure reproducibility and high fidelity in synthesis, the following protocols are designed as self-validating systems, incorporating specific causality for each methodological choice to prevent side reactions (such as C7 ester hydrolysis).

Protocol A: Mild Suzuki-Miyaura Coupling of Br-BFC
  • Setup: In a rigorously dried Schlenk flask, combine Br-BFC (1.0 equiv), arylboronic acid (1.2 equiv), K 2​ CO 3​ (2.0 equiv), and Pd(dppf)Cl 2​ (0.05 equiv).

    • Causality: Pd(dppf)Cl 2​ is selected as it provides a stable Pd(II) precatalyst that reduces to the active Pd(0) species in situ, perfectly tuned for the facile oxidative addition of the C-Br bond without over-catalyzing side reactions.

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H 2​ O (4:1). Perform three freeze-pump-thaw cycles.

    • Causality: Oxygen quenches the active Pd(0) catalyst. The aqueous biphasic system ensures the solubility of the inorganic base, which is critical for accelerating the transmetalation step.

  • Reaction: Heat the mixture to 60 °C for 4-6 hours. Monitor via LC-MS until the starting material mass is fully consumed.

  • Workup: Quench with water, extract with EtOAc (3x). Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the coupled product.

Protocol B: Forcing Suzuki-Miyaura Coupling of Cl-BFC
  • Setup: In a Schlenk flask, combine Cl-BFC (1.0 equiv), arylboronic acid (1.5 equiv), anhydrous K 3​ PO 4​ (3.0 equiv), Pd 2​ (dba) 3​ (0.02 equiv), and XPhos (0.08 equiv).

    • Causality: The Pd 2​ (dba) 3​ /XPhos combination generates a highly active, monoligated Pd(0)-XPhos complex. The electron-rich dicyclohexylphosphine moiety forces oxidative addition into the C-Cl bond. Anhydrous K 3​ PO 4​ provides the strong basicity needed to activate the boronic acid without requiring an aqueous environment, which would hydrolyze the C7 methyl ester at the required high temperatures.

  • Solvent & Degassing: Add anhydrous Toluene. Degas via argon sparging for 15 minutes.

  • Reaction: Heat to 100 °C for 12-18 hours.

    • Causality: The elevated temperature provides the necessary thermal energy to overcome the high C-Cl oxidative addition barrier.

  • Workup & Purification: Filter the crude mixture directly through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via flash chromatography.

Workflow Step1 Step 1: Reagent Setup Br-BFC: Standard Pd/PPh3 | Cl-BFC: Pd/XPhos Step2 Step 2: Degassing 3x Freeze-Pump-Thaw or Argon Sparging Step1->Step2 Step3 Step 3: Heating Br-BFC: 60°C | Cl-BFC: 100°C Step2->Step3 Step4 Step 4: Workup Extraction & Filtration through Celite Step3->Step4 Step5 Step 5: Purification Flash Chromatography & LC-MS Validation Step4->Step5

Comparative experimental workflow highlighting condition divergence.

Strategic Selection Guide

  • When to use Methyl 4-bromobenzofuran-7-carboxylate: Select the bromide for late-stage functionalization, temperature-sensitive substrates, or when standard, inexpensive palladium catalysts are preferred. It is also the strictly required reagent for metal-halogen exchange (e.g., lithiation with n-BuLi at -78 °C), as the C-Br bond undergoes rapid lithium-halogen exchange without competing nucleophilic attack at the C7 ester.

  • When to use Methyl 4-chlorobenzofuran-7-carboxylate: Select the chloride for orthogonal cross-coupling strategies . If your target molecule contains another, more reactive halogen (like an iodide or bromide) elsewhere, Cl-BFC allows you to couple the other site first under mild conditions, leaving the C4-Cl bond intact for a subsequent, harsher coupling step. Furthermore, chlorides are generally more chemically stable and cost-effective for large-scale manufacturing, provided the specialized catalyst costs are managed.

References

  • Galushko, A. S., Prima, D. O., Burykina, J. V., & Ananikov, V. P. "Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step." Inorganic Chemistry Frontiers, 2021. URL:[Link]

  • Ariafard, A., & Lin, Z. "Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0)." Organometallics, 2006. URL:[Link]

  • Serra-Muns, A., Jutand, A., Moreno-Mañas, M., & Pleixats, R. "Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes Generated in Situ from a Pd(0)−Triolefinic Macrocyclic Complex and Phosphines." Organometallics, 2008. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 4-chlorobenzofuran-7-carboxylate

As a Senior Application Scientist in drug discovery and chemical safety, I recognize that handling privileged halogenated scaffolds like Methyl 4-chlorobenzofuran-7-carboxylate (CAS: 99517-48-3) requires precision in bot...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug discovery and chemical safety, I recognize that handling privileged halogenated scaffolds like Methyl 4-chlorobenzofuran-7-carboxylate (CAS: 99517-48-3) requires precision in both synthetic execution and Environmental Health and Safety (EHS) protocols.

This compound is a critical building block in the development of anti-inflammatory, central nervous system (CNS), and antimicrobial agents [2]. However, its structural features—specifically the lipophilic benzofuran core coupled with a reactive C-Cl bond and an ester moiety—dictate a stringent, causality-driven approach to Personal Protective Equipment (PPE) and operational logistics [3].

Here is your comprehensive, field-proven guide to handling this compound safely and effectively.

Hazard Profile & Mechanistic Causality

Before donning PPE, we must understand why specific protections are required. Methyl 4-chlorobenzofuran-7-carboxylate is classified under several GHS hazard categories[1], each driven by its molecular structure:

  • Acute Toxicity 4 (Oral, Dermal, Inhalation): The lipophilic nature of the benzofuran ring enhances dermal penetration. If dissolved in carrier solvents like DMSO, this penetration rate increases exponentially.

  • Skin Irritation 2 & Eye Irritation 2A: The chlorinated aromatic system can cause localized protein denaturation and lipid bilayer disruption upon contact with mucous membranes or the stratum corneum.

  • STOT SE 3 (Respiratory/CNS Irritation): As a fine solid powder, aerosolized particulates can bypass upper respiratory defenses, causing acute irritation to the respiratory tract.

Tiered PPE & Engineering Controls

To mitigate these structural hazards, we employ a tiered PPE strategy based on the specific operational phase. Standard nitrile gloves are insufficient if the compound is dissolved in aggressive organic solvents.

Table 1: Task-Specific PPE and Engineering Requirements

Operational PhasePrimary Hazard MechanismRequired PPEEngineering Controls
Powder Handling (Weighing) Inhalation of aerosolized particulates; dermal contact.Double nitrile gloves, flame-resistant lab coat, safety goggles. N95/P100 mask if handled outside a hood.Enclosed analytical balance; Chemical Fume Hood (face velocity 80-120 fpm).
Solution Prep (in DMSO/DMF) Enhanced dermal penetration via solvent carrier effect.Double nitrile gloves (change immediately upon splash), lab coat, safety goggles.Chemical Fume Hood.
Solution Prep (in DCM/CHCl₃) Rapid glove degradation; inhalation of volatile chlorinated solvent.Butyl rubber or Silver Shield gloves, lab coat, splash goggles.Chemical Fume Hood.

Operational Workflow: Step-by-Step Methodology

The following protocol is designed as a self-validating system; each step contains built-in verification to ensure operator safety.

Protocol: Safe Weighing and Dissolution

  • System Verification: Verify that the fume hood monitor reads a safe face velocity (typically 100 fpm). Don standard PPE: closed-toe shoes, full-length trousers, lab coat, safety goggles, and the appropriate gloves based on your target solvent.

  • Static Mitigation (Critical Step): Halogenated powders possess high dielectric constants, making them prone to static cling. Causality: Static causes the powder to jump, leading to aerosolization and inhalation exposure. Use an anti-static gun (e.g., Zerostat) on the micro-spatula and weigh boat before opening the reagent bottle.

  • Weighing: Tare the weigh boat inside the enclosed balance. Carefully transfer the solid. Cap the source bottle immediately to minimize environmental exposure.

  • Dissolution & Transfer: Transfer the weigh boat to the fume hood. Wash the solid into the reaction vessel using the target solvent.

    • Application Insight: If using DMSO, remember it acts as a transdermal carrier. A splash on a nitrile glove is not just a chemical exposure; it is an immediate biological injection risk. If splashed, remove gloves immediately, wash hands with soap and water, and re-glove.

  • Decontamination: Wipe the balance, spatulas, and hood surface with an isopropanol-dampened lint-free wipe. Dry sweeping is strictly prohibited as it re-suspends toxic particulates.

Spill Response & Disposal Logistics

Spill Response Protocol

  • Solid Spill: Do not dry sweep. Cover the powder with damp absorbent paper (using water or ethanol) to suppress dust. Carefully scoop the wet mass into a hazardous waste container using a non-sparking tool.

  • Solution Spill: Deploy a compatible chemical absorbent pad. If dissolved in a chlorinated solvent like DCM, evacuate the immediate area until the fume hood clears the heavier-than-air vapors.

Disposal & Environmental Logistics Methyl 4-chlorobenzofuran-7-carboxylate must be strictly segregated into Halogenated Organic Waste .

  • Causality: Mixing chlorinated compounds with basic waste streams (e.g., sodium hydroxide solutions) or strong oxidizers can lead to highly exothermic degradation, polymerization, or the release of toxic chlorine gas. Ensure all liquid carboys and solid waste bins are explicitly labeled with the GHS07 exclamation mark pictogram.

Visualizing the Safety Architecture

The following diagram maps the operational workflow, highlighting the critical divergence paths during an accidental exposure event.

G N1 1. Fume Hood Prep & PPE Donning N2 2. Weighing Solid (Enclosed Balance) N1->N2 N3 3. Dissolution (DCM / DMSO) N2->N3 N5 Spill / Exposure Event N2->N5 Aerosolization/Drop N4 4. Closed-System Transfer N3->N4 N3->N5 Splash N7 Halogenated Waste Disposal N4->N7 N6 Wet Wipe Down & Decontamination N5->N6 N6->N7

Operational workflow and spill response protocol for Methyl 4-chlorobenzofuran-7-carboxylate.

References

  • Title: methyl 4-chloro-1-benzofuran-7-carboxylate — Chemical Substance Information. Source: NextSDS. URL: [Link]

  • Title: New Chlorinated Meroterpenoids with Antifungal Activity from the Deep-Sea-Derived Fungus Acremonium sclerotigenum. Source: MDPI. URL: [Link]

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